molecular formula C7H11ClN2O3S B2392451 4-Amino-2-methoxybenzenesulfonamide;hydrochloride CAS No. 2260935-89-3

4-Amino-2-methoxybenzenesulfonamide;hydrochloride

Cat. No. B2392451
CAS RN: 2260935-89-3
M. Wt: 238.69
InChI Key: RUBNMNPLWGJAIT-UHFFFAOYSA-N
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Description

“4-Amino-2-methoxybenzenesulfonamide;hydrochloride”, also known as Methazolamide, is a sulfonamide derivative. It has a molecular weight of 238.69 . It is commonly used as a carbonic anhydrase inhibitor.


Molecular Structure Analysis

The IUPAC name for this compound is 4-amino-2-methoxybenzenesulfonamide hydrochloride . The InChI code is 1S/C7H10N2O3S.ClH/c1-12-6-4-5(8)2-3-7(6)13(9,10)11;/h2-4H,8H2,1H3,(H2,9,10,11);1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

α<SUB>1A</SUB> Receptor Blocker in Urology and Prostate Health

Analytical Methods for Tamsulosin Hydrochloride Determination

Veterinary Medicine

Novel Drug Delivery Systems

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and use only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

4-amino-2-methoxybenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S.ClH/c1-12-6-4-5(8)2-3-7(6)13(9,10)11;/h2-4H,8H2,1H3,(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBNMNPLWGJAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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